- A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions, Organic Letters, 2019, 21(20), 8158-8163
Cas no 940284-98-0 (Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate)
940284-98-0 structure
Product Name:Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
كاس عدد:940284-98-0
وسط:C19H31BN4O4
ميغاواط:390.284844636917
MDL:MFCD07781250
CID:839810
PubChem ID:46739020
Update Time:2025-09-28
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- 2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
- 2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
- 1,1-dimethylethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-1-piperazinecarboxylate
- 2-(2-CHLORO-BENZOYL)-3-OXO-BUTYRIC ACID METHYL
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
- 2-4-(N-Boc-piperazine-1-yl)pyrimidine-5-boronic acid pinacol
- YODSUBUWTUTLAZ-UHFFFAOYSA-N
- ZXBA000741
- DTXSID50674659
- AB42667
- AKOS015960236
- TERT-BUTYL 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE
- CS-0030623
- W16862
- DS-17493
- SCHEMBL1075234
- SY036571
- 940284-98-0
- 2-(4-Boc-1-piperazinyl)pyrimidine-5-boronic Acid Pinacol Ester
- tert-Butyl4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- C19H31BN4O4
- DA-40317
- Z2044810474
- EN300-7370394
- MFCD07781250
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester, AldrichCPR
- Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
-
- MDL: MFCD07781250
- نواة داخلي: 1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3
- مفتاح Inchi: YODSUBUWTUTLAZ-UHFFFAOYSA-N
- ابتسامات: O=C(N1CCN(C2N=CC(B3OC(C)(C)C(C)(C)O3)=CN=2)CC1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 390.24400
- النظائر كتلة واحدة: 390.2438356g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 28
- تدوير ملزمة العد: 4
- تعقيدات: 549
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 77
الخصائص التجريبية
- بسا: 77.02000
- لوغب: 1.83580
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate أمن المعلومات
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A567946-100mg |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 100mg |
$13.0 | 2025-04-15 | |
| Ambeed | A567946-250mg |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 250mg |
$19.0 | 2025-04-15 | |
| Ambeed | A567946-1g |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 1g |
$24.0 | 2025-04-15 | |
| Ambeed | A567946-5g |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 5g |
$101.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230108-100mg |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 100mg |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230108-25g |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 25g |
¥2498.0 | 2024-04-17 | |
| Apollo Scientific | OR360743-1g |
2-(4-Boc-piperazino)pyrimidine-5-boronic acid, pinacol ester |
940284-98-0 | 97% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR360743-5g |
2-(4-Boc-piperazino)pyrimidine-5-boronic acid, pinacol ester |
940284-98-0 | 97% | 5g |
£64.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT755-1g |
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 1g |
602.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT755-200mg |
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 200mg |
172.0CNY | 2021-08-04 |
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ; 24 h, 90 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; rt → 85 °C; overnight, 85 °C
المراجع
- Preparation of substituted indole compound as 5-hydroxytryptamine reuptake inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 145 °C
المراجع
- Improvement of aqueous solubility of lapatinib-derived analogues: identification of a quinolinimine lead for human African trypanosomiasis drug development, Journal of Medicinal Chemistry, 2019, 62(2), 665-687
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 25 °C; 6 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 6 h, 80 - 90 °C; 90 °C → 25 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 6 h, 80 - 90 °C; 90 °C → 25 °C
المراجع
- Preparation of benzothiazoles and aza-analogues as antibacterial agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 4 h, 80 °C; overnight, 100 °C
المراجع
- Preparation of pyrazolopyrimidine derivatives or analogs thereof as CCR4 function modulators, Japan, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ; 3 h, 80 °C
المراجع
- Heterobifunctional compounds for degradation of tropomyosin receptor kinase and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 120 °C
المراجع
- Preparation of thiazolidine derivatives as Pim inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 30 h, rt
1.2 Solvents: Tetrahydrofuran ; 30 h, rt
المراجع
- Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism, Journal of the American Chemical Society, 2014, 136(11), 4287-4299
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; overnight, 95 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; overnight, 95 °C
المراجع
- Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 90 °C
المراجع
- Preparation of substituted imidazo[1,2-a]pyridin-3-amines as autotaxin inhibitors, United States, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
المراجع
- Preparation of triazole-based compounds as nuclear export protein inhibitor, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 16 h, 70 °C
المراجع
- Preparation of substituted nitrogen containing heterocyclic derivatives useful as PCSK9 inhibitors for the treatment of hyperlipidemia, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ; 1 h, 30 °C
المراجع
- Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies, Chemical Science, 2015, 6(5), 2943-2951
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, 120 °C
المراجع
- Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators, Japan, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 5 h, rt → 100 °C
المراجع
- Preparation of condensed thiazoles as antibacterial agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Preparation of substituted pyrazolo[1,5-a]pyridines as inhibitors of FGFR tyrosine kinases for the treatment of FGFRs-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of indazolones as modulators of TNF signaling, World Intellectual Property Organization, , ,
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Raw materials
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- N-Boc-piperazine
- 1-N-Boc-4-pyriMidin-2-yl-piperazine
- Bis(pinacolato)diborane
- dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- 5-Bromo-2-chloropyrimidine
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Preparation Products
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
رقم الطلب:A849900
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:27
الأسعار ($):413.0
بريد إلكتروني:sales@amadischem.com
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate الوثائق ذات الصلة
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
940284-98-0 (Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate) منتجات ذات صلة
- 1350562-08-1(Tert-butyl N-[[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl]methyl]carbamate)
- 1632498-00-0((S)-Tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate)
- 1190423-36-9(tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate)
- 1448461-87-7([2-(4-tert-butoxycarbonylpiperazin-1-yl)pyrimidin-5-yl]boronic acid)
- 1356464-60-2(Carbamic acid, N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]amino]propyl]-, 1,1-dimethylethyl ester)
- 1032758-88-5(tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate)
- 1202805-38-6(Tert-butyl 4-[[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]methyl]piperidine-1-carboxylate)
- 1202805-35-3(Tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]piperidine-1-carboxylate)
- 1202805-34-2(Tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl]carbamate)
- 1202805-37-5(tert-butyl N-{1-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ylpiperidin-4-yl}carbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
نقاء:99%
كمية:25g
الأسعار ($):413.0